1-Pentan-d11-ol (CAS 126840-22-0) is a fully deuterated primary aliphatic alcohol, formulated as CD3(CD2)4OH with an isotopic purity typically exceeding 98 atom % D . In industrial and analytical procurement, this compound serves primarily as a heavy-isotope internal standard for mass spectrometry, a contrast-matching solvent in small-angle neutron scattering (SANS), and a dynamically polarized target material in nuclear physics . The complete deuteration of the alkyl chain increases its molecular weight by 11 Da compared to its unlabeled counterpart, fundamentally altering its mass-to-charge ratio, coherent neutron scattering length, and magnetic spin properties without significantly changing its macroscopic chemical reactivity or fluid dynamics .
Procuring unlabeled 1-pentanol or partially deuterated analogs (e.g., 1-pentan-d3-ol) as substitutes for 1-pentan-d11-ol results in critical failures across specialized workflows. In mass spectrometry, unlabeled 1-pentanol exhibits complete spectral overlap with endogenous analytes, rendering it useless for isotope dilution and matrix effect normalization [1]. In structural biology and materials science, substituting the D11 form with unlabeled pentanol prevents the precise matching of scattering length densities (SLD) in D2O/H2O solvent mixtures, destroying the contrast required to isolate cosurfactant phases in SANS experiments [2]. Furthermore, in polarized target physics, hydrogenated materials fail to reach the >50% deuteron polarization thresholds achieved by the fully deuterated D11 form under 5.0 T magnetic fields, resulting in insufficient signal-to-noise ratios for neutron scattering.
In GC-MS and LC-MS workflows, 1-pentan-d11-ol provides a +11 Da mass shift compared to its unlabeled counterpart [1]. This shift bypasses the natural isotopic envelope (13C, 18O) of endogenous 1-pentanol and related volatile organic compounds. When used as an internal standard, it co-elutes chromatographically with the target analyte but is resolved in the m/z domain, ensuring normalization of matrix effects and extraction losses [1].
| Evidence Dimension | Mass shift and spectral isolation |
| Target Compound Data | +11 Da shift (M+11) |
| Comparator Or Baseline | Unlabeled 1-pentanol (M+0) |
| Quantified Difference | 11 Da separation completely eliminates cross-talk from natural heavy isotopes. |
| Conditions | GC-MS/LC-MS analysis of biological or environmental matrices. |
Procurement of the fully deuterated D11 form guarantees signal isolation, which is required for reproducible, regulatory-compliant quantitative assays.
In SANS studies of surfactant-based systems, the structural role of the cosurfactant is determined by exchanging unlabeled 1-pentanol with 1-pentan-d11-ol [1]. Because deuterium has a coherent neutron scattering length (6.67 fm) different from hydrogen (-3.74 fm), the deuterated pentanol alters the scattering length density (SLD) of the micellar phase. By matching the SLD of the solvent, researchers can render specific phases invisible to neutrons, isolating the structural dimensions of the pentanol-rich domains [1].
| Evidence Dimension | Coherent neutron scattering length density (SLD) contrast |
| Target Compound Data | Positive SLD contribution driven by 11 deuterium atoms |
| Comparator Or Baseline | Unlabeled 1-pentanol (Negative SLD contribution from 11 protons) |
| Quantified Difference | Inversion of scattering contrast, enabling selective phase masking. |
| Conditions | SANS contrast variation in multi-component microemulsions or surfactant aggregates. |
Buyers in soft matter and materials science require the fully deuterated form to selectively resolve nanostructures in complex formulations.
Irradiated deuterated 1-pentanol is utilized as a dynamically polarized solid target in nuclear scattering experiments. Under high magnetic fields and cryogenic temperatures, it achieves targeted deuteron polarization[1]. Studies show that irradiated deuterated 1-pentanol reaches >50% deuteron polarization at 5.0 T, a performance metric that is higher than hydrogenated materials and comparable to benchmark deuterated butanol targets [1].
| Evidence Dimension | Deuteron polarization percentage |
| Target Compound Data | >50% deuteron polarization |
| Comparator Or Baseline | Hydrogenated materials (standard chemical doping) |
| Quantified Difference | Yields higher polarization values than hydrogenated baselines, enabling viable polarized neutron scattering. |
| Conditions | 5.0 T magnetic field, cryogenic temperatures, irradiated solid target. |
For physics facilities procuring target materials, the D11 form provides the signal-to-noise ratio required in spin-dependent scattering experiments.
The substitution of hydrogen with deuterium in the alkyl chain of pentanol reduces the dispersion interactions in hydrophobic stationary phases [1]. Chromatographic studies measuring the Total Isotope Effect (TIE) show a reduction in the retention factor (k) for 1-pentan-d11-ol compared to unlabeled 1-pentanol. This kH/kD ratio allows analytical chemists to calculate direct free energy changes associated with hydrophobic partitioning [1].
| Evidence Dimension | Total Isotope Effect (TIE) on retention factor (kH/kD) |
| Target Compound Data | Reduced retention factor (kD) due to weaker dispersion interactions |
| Comparator Or Baseline | Unlabeled 1-pentanol (kH) |
| Quantified Difference | Measurable deviation in kH/kD > 1, reflecting altered free energy of partitioning. |
| Conditions | Reversed-phase liquid chromatography on hydrophobic silica-based stationary phases. |
Procuring the exact D11 isotopologue enables the measurement of baseline thermodynamic properties in separation science.
Used in environmental and food testing labs via GC-MS to accurately quantify pentanol and related short-chain alcohols, relying on the +11 Da shift to eliminate matrix interference [1].
Applied in materials science to study the nanostructure of surfactant-based cleaning systems (e.g., SDS/pentanol/water) using SANS contrast matching [2].
Procured by national accelerator facilities as a solid target material, where its >50% deuteron polarization under 5.0 T fields enables advanced neutron scattering investigations [3].
Flammable;Corrosive;Irritant